molecular formula C22H23FN2OS B2391690 N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 896676-60-1

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2391690
CAS No.: 896676-60-1
M. Wt: 382.5
InChI Key: NBHVSEWXRNGFQK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a cyclopentyl group, a fluorobenzyl group, and an indole moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, including the formation of the indole core, the introduction of the fluorobenzyl group, and the attachment of the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide has diverse applications in scientific research, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may play a crucial role in binding to biological receptors, while the fluorobenzyl group can enhance the compound’s affinity and specificity. The cyclopentyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[(3-fluorobenzyl)sulfinyl]acetamide
  • N-cyclopentyl-2-{2-[(3-fluorobenzyl)sulfanyl]-5-(hydroxymethyl)-1H-imidazol-1-yl}acetamide

Uniqueness

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, in particular, differentiates it from other similar compounds and may provide unique advantages in specific applications.

Properties

IUPAC Name

N-cyclopentyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2OS/c23-17-7-5-6-16(12-17)13-25-14-21(19-10-3-4-11-20(19)25)27-15-22(26)24-18-8-1-2-9-18/h3-7,10-12,14,18H,1-2,8-9,13,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHVSEWXRNGFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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